![molecular formula C19H18N2O5 B2744531 Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate CAS No. 2415634-51-2](/img/structure/B2744531.png)
Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate
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Description
“Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate” is not available in the retrieved data.Future Directions
Oxazole derivatives have been found to have a wide range of biological activities, leading to increased interest in their synthesis and study . Future research may focus on synthesizing various oxazole derivatives, including “Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate”, and screening them for various biological activities .
properties
IUPAC Name |
methyl 4-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11-17(12(2)26-21-11)16-9-8-15(25-16)10-20-18(22)13-4-6-14(7-5-13)19(23)24-3/h4-9H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBAMQSNGPZVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate |
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